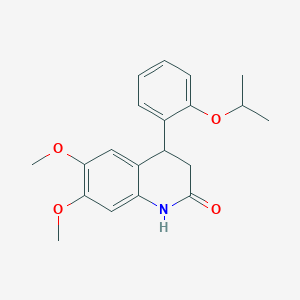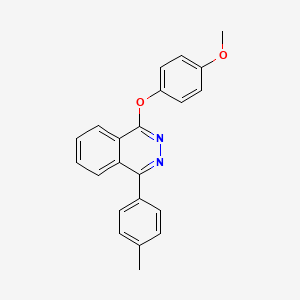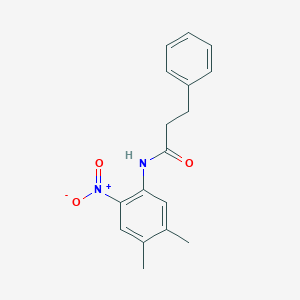
4-(2-异丙氧基苯基)-6,7-二甲氧基-3,4-二氢-2(1H)-喹啉酮
描述
The molecule “4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone” is a complex organic compound. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinolinone moiety is substituted at the 4-position with a 2-isopropoxyphenyl group and at the 6 and 7 positions with methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinolinone core could potentially be synthesized via a Skraup or Doebner-Miller reaction, while the isopropoxy and methoxy groups could be introduced via etherification reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (quinolinone and phenyl) rings, ether linkages (isopropoxy and methoxy groups), and a carbonyl group (quinolinone). The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ether groups might be cleaved under acidic conditions, while the carbonyl group could undergo reactions such as reduction or nucleophilic addition. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and ether groups could contribute to its solubility in organic solvents .科学研究应用
抗菌和抗细菌活性
喹啉酮衍生物已被评估其抗菌和抗细菌功效。例如,吡喃喹啉衍生物的合成和评估显示出对细菌生长的中等有效性,特别是对铜绿假单胞菌,表明有可能开发新的抗菌剂 (Asghari、Ramezani 和 Mohseni,2014 年)。
细胞毒性和抗癌特性
对喹啉酮衍生物的研究还揭示了对各种癌细胞系的细胞毒活性。例如,合成取代的 2-苯基-3-羟基-4(1H)-喹啉酮-7-羧酸及其酯类在体外显示出细胞毒活性,表明具有作为抗癌剂的潜力 (Soural 等人,2006 年)。
抗氧化特性
已发现喹啉酮衍生物具有显着的抗氧化活性。一项研究强调了新型恶二唑膦苯并喹啉酮的合成,其表现出比标准抗氧化剂更高的抗氧化活性,表明它们在氧化应激相关疾病管理中的潜力 (Hassan、Abdel‐kariem 和 Ali,2017 年)。
酶抑制用于疾病治疗
已经发现喹啉酮衍生物是特定酶的有效抑制剂。例如,VX-770 (ivacaftor) 作为 CFTR 增强剂的发现突出了喹啉酮在治疗囊性纤维化中的作用,展示了该化合物增强某些突变患者 CFTR 蛋白功能的能力 (Hadida 等人,2014 年)。
除草剂活性
喹啉酮骨架已被探索用于农业中的潜在应用,特别是作为除草剂。例如,三酮-喹啉杂交体显示出有希望的除草剂活性和广谱杂草控制,表明喹啉酮衍生物在开发新的除草剂中的效用 (Wang 等人,2015 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-13(17)14-10-20(22)21-16-11-19(24-4)18(23-3)9-15(14)16/h5-9,11-12,14H,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUTKQTJYOSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4054318.png)
![METHYL 2-[2-(2-ACETAMIDOBENZOYLOXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B4054332.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)methanesulfonamide hydrochloride](/img/structure/B4054336.png)
![Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4054341.png)
![ETHYL 5-ETHYL-2-{2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B4054342.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B4054343.png)
![N-[2-(butan-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4054352.png)
![4-[(Cyclohexylamino)methyl]phenol;hydrochloride](/img/structure/B4054354.png)

![N-(2,3-dimethylphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4054364.png)



![N-[4-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B4054382.png)
